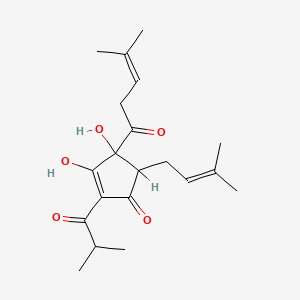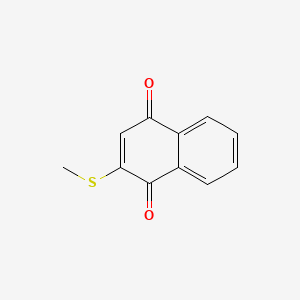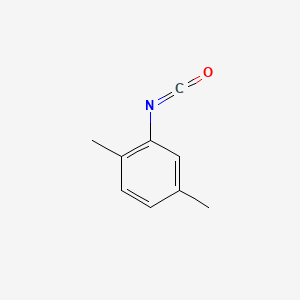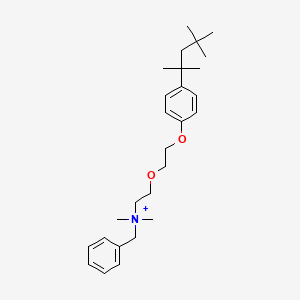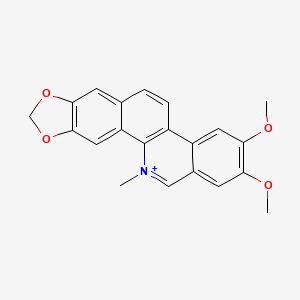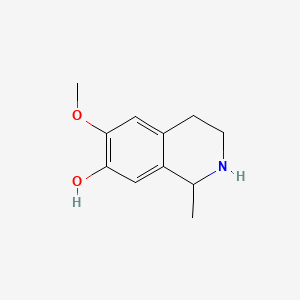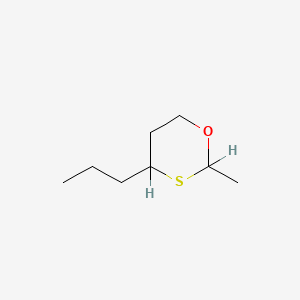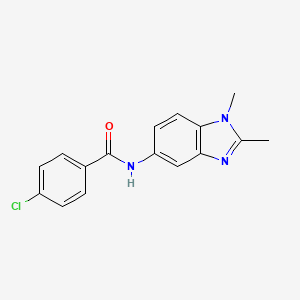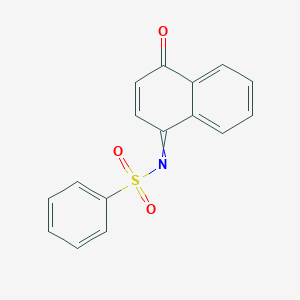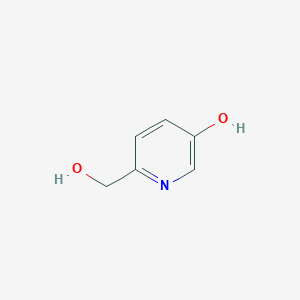
6-(羟甲基)吡啶-3-醇
描述
Synthesis Analysis
The synthesis of 6-(Hydroxymethyl)pyridin-3-ol has been explored through different pathways, highlighting its versatile nature. A notable method involves the conversion of 5-hydroxymethylfurfural (HMF) into 6-(hydroxymethyl)pyridin-3-ol through ring expansion in the presence of ammonia-producing compounds, a reaction that occurs predominantly at neutral pH values and is influenced by reaction times and temperatures (Hidalgo, Lavado-Tena, & Zamora, 2020). This process sheds light on the formation pathways of pyridin-3-ols in food and suggests that the formation of such compounds is unavoidable under certain conditions.
Molecular Structure Analysis
Molecular structure analysis of 6-(Hydroxymethyl)pyridin-3-ol derivatives reveals their complexity and diversity. For example, novel pyrazolo[3,4-b]pyridin-3-ol compounds were synthesized from 2,6-dichloro-4-methylnicotinonitrile, showcasing the structural versatility of pyridin-3-ol derivatives (Wu, Tang, Huang, & Shen, 2012). These compounds exist as the 3-hydroxy tautomer, indicating the significance of tautomeric forms in the chemical behavior of these molecules.
Chemical Reactions and Properties
6-(Hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, demonstrating its reactivity and potential for further functionalization. The aminomethylation of related pyridines suggests that 6-position is a reactive site for further chemical modifications, indicating the compound's utility in synthesizing more complex molecules (Smirnov, Kuz’min, & Kuznetsov, 2005).
科学研究应用
由5-羟甲基糠醛 (HMF) 形成
在存在产氨化合物的条件下,通过5-(羟甲基)糠醛 (HMF) 的环扩展形成“6-(羟甲基)吡啶-3-醇”已得到研究 {svg_1}。该化合物是在模型体系中由HMF生成的,主要是在中性pH值下,作为反应时间和温度的函数 {svg_2}。
在金属有机框架 (MOFs) 中的应用
“6-(羟甲基)吡啶-3-醇”有可能用作金属有机框架 (MOFs) 合成中的有机连接体 {svg_3}。MOFs 是包含独特生物医学应用特性的混合材料,例如高孔隙率、大表面积、不同的晶体形态和纳米尺寸 {svg_4}。
生物医学应用
“6-(羟甲基)吡啶-3-醇”的独特特性使其成为各种生物医学应用的潜在候选者。例如,它可用于开发诊断剂、治疗平台和药物递送载体 {svg_5}。
食品化学
已对化合物“6-(羟甲基)吡啶-3-醇”在食品中的形成途径进行了研究 {svg_6}。这项研究有可能有助于更好地理解食品加工和储存过程中发生的化学反应 {svg_7}。
安全和危害
属性
IUPAC Name |
6-(hydroxymethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)3-7-5/h1-3,8-9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESFDGDRYVANBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329330 | |
| Record name | 6-(hydroxymethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40222-77-3 | |
| Record name | 6-(hydroxymethyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(hydroxymethyl)pyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6-(Hydroxymethyl)pyridin-3-ol formed in food?
A1: 6-(Hydroxymethyl)pyridin-3-ol can form in food through a ring expansion reaction of 5-(hydroxymethyl)furfural (HMF) when ammonia or ammonia-producing compounds are present []. This reaction occurs predominantly at neutral pH values and is influenced by temperature and reaction time. For instance, heating honey and sugarcane honey, both containing HMF, led to the formation of various pyridin-3-ols, including 6-(hydroxymethyl)pyridin-3-ol as the major product [].
Q2: What is the proposed reaction pathway for the formation of 6-(Hydroxymethyl)pyridin-3-ol from HMF?
A2: The research suggests a general pathway for pyridin-3-ol formation from 2-oxofurans []. This pathway explains how HMF is converted to 6-(hydroxymethyl)pyridin-3-ol, furfural to pyridin-3-ol, and 2-acetylfuran to 2-methylpyridin-3-ol. This suggests a broader applicability of this reaction mechanism for various 2-oxofuran compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



